molecular formula C17H16ClF3N2O3S B5238050 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-[3-(trifluoromethyl)phenyl]glycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-[3-(trifluoromethyl)phenyl]glycinamide

Cat. No.: B5238050
M. Wt: 420.8 g/mol
InChI Key: NJLQUOOXUIZRKO-UHFFFAOYSA-N
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Description

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-[3-(trifluoromethyl)phenyl]glycinamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a sulfonyl group, a trifluoromethyl group, and a chlorophenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-[3-(trifluoromethyl)phenyl]glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with ethylamine to form an intermediate sulfonamide. This intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of N2-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-[3-(trifluoromethyl)phenyl]glycinamide may involve large-scale batch processes. These processes are optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-[3-(trifluoromethyl)phenyl]glycinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and chlorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-[3-(trifluoromethyl)phenyl]glycinamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is employed in biochemical studies to investigate enzyme interactions and protein binding.

    Medicine: The compound has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-[3-(trifluoromethyl)phenyl]glycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinamide
  • N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide

Uniqueness

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-[3-(trifluoromethyl)phenyl]glycinamide is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with biological targets. The combination of the sulfonyl, chlorophenyl, and trifluoromethyl groups also contributes to its distinct chemical properties, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-ethylamino]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N2O3S/c1-2-23(27(25,26)15-8-6-13(18)7-9-15)11-16(24)22-14-5-3-4-12(10-14)17(19,20)21/h3-10H,2,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLQUOOXUIZRKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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